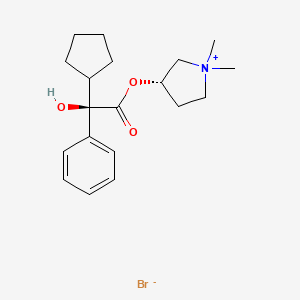

erythro-Glycopyrronium bromide

Descripción general

Descripción

Erythro-Glycopyrronium bromide is a quaternary ammonium compound that belongs to the class of muscarinic anticholinergic agents. It is widely used in the management of Chronic Obstructive Pulmonary Disease (COPD) due to its bronchodilatory properties. This compound is known for its ability to improve lung function, exercise tolerance, and reduce COPD symptoms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of erythro-Glycopyrronium bromide involves the reaction of 3-hydroxy-1,1-dimethylpyrrolidinium bromide with α-cyclopentylmandelic acid. The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions

Erythro-Glycopyrronium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids or bases for hydrolysis and various nucleophiles for substitution reactions. The reactions are typically carried out at controlled temperatures to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, hydrolysis can yield the corresponding alcohol and acid, while substitution reactions can produce various substituted derivatives .

Aplicaciones Científicas De Investigación

Erythro-Glycopyrronium bromide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in the synthesis of other chemical compounds.

Biology: It is studied for its effects on muscarinic receptors and its potential use in various biological assays.

Mecanismo De Acción

Erythro-Glycopyrronium bromide exerts its effects by competitively blocking muscarinic receptors, particularly the M1 and M3 receptors. This inhibition prevents the binding of acetylcholine, leading to reduced bronchoconstriction and decreased secretion of mucus in the airways. The compound’s action on these receptors helps improve airflow and reduce COPD symptoms .

Comparación Con Compuestos Similares

Similar Compounds

Tiotropium bromide: Another muscarinic antagonist used in COPD management.

Ipratropium bromide: A short-acting muscarinic antagonist used for similar indications.

Aclidinium bromide: A long-acting muscarinic antagonist used in the treatment of COPD.

Uniqueness

Erythro-Glycopyrronium bromide is unique due to its faster onset of action and longer duration of bronchodilation compared to some of its counterparts. It also has a favorable safety profile and is well-tolerated in patients, making it a valuable option in COPD management .

Actividad Biológica

Erythro-Glycopyrronium bromide, a long-acting muscarinic antagonist (LAMA), has garnered attention for its therapeutic potential, particularly in the treatment of chronic obstructive pulmonary disease (COPD) and excessive salivation. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant clinical studies.

Target and Mode of Action

This compound acts primarily as a muscarinic receptor antagonist. By competitively blocking acetylcholine from binding to muscarinic receptors (M1, M2, and M3), it inhibits cholinergic transmission. This blockade leads to decreased smooth muscle contraction, reduced glandular secretion, and an overall dampening of parasympathetic nervous system activity.

Biochemical Pathways

The inhibition of muscarinic receptors affects several biochemical pathways:

- Bronchodilation : By blocking M3 receptors in the airways, this compound reduces bronchoconstriction, thereby improving airflow in patients with respiratory conditions .

- Reduction of Salivation : It is effective in managing sialorrhea by decreasing salivary gland secretion through M3 receptor antagonism .

Pharmacokinetics

This compound is rapidly absorbed following inhalation, with systemic concentrations declining quickly thereafter. The compound is primarily eliminated via renal excretion, with some metabolic pathways involving hydrolysis leading to various byproducts.

Table 1: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption | Rapid after inhalation |

| Elimination | Primarily renal |

| Half-life | Approximately 5-7 hours |

| Bioavailability | High via inhalation |

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of this compound in improving lung function and reducing symptoms in COPD patients.

Key Findings from Clinical Trials

- Improvement in Lung Function : Inhaled this compound significantly increased forced expiratory volume (FEV1) in patients with moderate to severe COPD. Studies reported a mean trough FEV1 increase of approximately 121 mL to 142 mL compared to placebo over a treatment period .

- Reduction in Exacerbations : Long-term use has been associated with a decrease in the frequency of exacerbations among COPD patients .

- Safety Profile : The compound has shown a favorable safety profile, with common side effects including dry mouth but no significant adverse events reported during trials .

Case Studies

Case Study 1: COPD Management

A randomized controlled trial involving 257 patients assessed the efficacy of this compound combined with indacaterol. Results indicated significant improvements in FEV1 and quality of life scores compared to placebo and monotherapy groups .

Case Study 2: Sialorrhea Treatment

In a study focused on children with sialorrhea, doses of this compound were administered via various routes. The results demonstrated a dose-dependent reduction in salivary secretion, highlighting its effectiveness for this condition .

Propiedades

IUPAC Name |

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNYRYCIDCJBOM-QQTWVUFVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199205 | |

| Record name | erythro-Glycopyrronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51186-83-5, 129784-12-9 | |

| Record name | erythro-Glycopyrronium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51186-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycopyrronium bromide [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051186835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycopyrrolate, (2R,3'S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129784129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-Glycopyrronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCOPYRROLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V92SO9WP2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCOPYRROLATE, (2R,3'S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68EL47CXSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.